20-Hydroxyeicosatetraenoic acid Ethanolamide is a bioactive lipid compound derived from the metabolism of arachidonic acid. It plays a significant role in various physiological processes, including blood pressure regulation and renal function. The compound is synthesized primarily through the action of cytochrome P450 enzymes, particularly CYP4F2, which converts arachidonic acid into 20-hydroxyeicosatetraenoic acid, a precursor to the ethanolamide form.
The primary source of 20-Hydroxyeicosatetraenoic acid Ethanolamide is the metabolism of arachidonic acid, which is present in cell membranes and released by phospholipases. This metabolic pathway involves several enzymes, including cytochrome P450 enzymes, which facilitate the conversion of arachidonic acid into various hydroxyeicosanoids, including 20-Hydroxyeicosatetraenoic acid and its ethanolamide derivatives .
20-Hydroxyeicosatetraenoic acid Ethanolamide belongs to the class of eicosanoids, specifically the hydroxyeicosatetraenoic acids. These compounds are characterized by their role as signaling molecules in various biological processes, including inflammation, vascular regulation, and cellular signaling pathways.
The synthesis of 20-Hydroxyeicosatetraenoic acid Ethanolamide can be achieved through enzymatic conversion of arachidonic acid using cytochrome P450 enzymes. One common method involves incubating arachidonic acid with liver microsomes that contain these enzymes. The reaction conditions typically include a buffer system with appropriate cofactors, such as NADPH, which is necessary for the enzymatic activity .
The reaction mixture is often subjected to solid-phase extraction followed by high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) for the quantification and characterization of the synthesized product. The HPLC method may involve specific mobile phases optimized for the separation of lipid metabolites . For example, a mobile phase consisting of dichloromethane and methanol can be used to effectively separate 20-Hydroxyeicosatetraenoic acid Ethanolamide from other lipids.
The molecular structure of 20-Hydroxyeicosatetraenoic acid Ethanolamide features a hydroxyl group at the 20th carbon position of the eicosatetraenoic acid backbone. Its structural formula can be represented as follows:
This structure indicates that it consists of a long hydrocarbon chain with multiple double bonds characteristic of polyunsaturated fatty acids.
20-Hydroxyeicosatetraenoic acid Ethanolamide participates in various biochemical reactions within the body. It can undergo further metabolism to produce dihydroxy derivatives through enzymatic hydration processes involving epoxide hydrolases .
The formation of these metabolites can be monitored using HPLC-MS/MS techniques, allowing for detailed analysis of metabolic pathways involving this compound. The detection methods typically utilize specific transitions in mass spectrometry that correspond to the unique fragmentation patterns of 20-Hydroxyeicosatetraenoic acid Ethanolamide and its derivatives .
The mechanism of action for 20-Hydroxyeicosatetraenoic acid Ethanolamide primarily involves its role as a signaling molecule that influences various physiological responses. It acts on specific receptors and modulates cellular activities related to blood pressure regulation and renal function .
Research has shown that 20-Hydroxyeicosatetraenoic acid can induce vasoconstriction and affect ion transport mechanisms in renal cells, contributing to sodium retention and blood pressure elevation under certain conditions . The signaling pathways often involve activation of protein kinases and modulation of calcium signaling within target cells.
Relevant analyses often involve determining its stability under various conditions and how it interacts with biological membranes.
20-Hydroxyeicosatetraenoic acid Ethanolamide has several applications in scientific research:
20-HETE ethanolamide (C~22~H~37~NO~3~; molecular weight 363.5 g/mol) is synthesized through the ω-hydroxylation of the endocannabinoid anandamide (arachidonoyl ethanolamide) by cytochrome P450 enzymes, primarily CYP4A and CYP4F isoforms [3] [6]. This reaction installs a hydroxyl group at the arachidonic acid backbone's ω-terminal carbon (C20) while retaining the ethanolamide head group. The resulting structure features:
Table 1: Structural and Biosynthetic Features of 20-HETE Ethanolamide
Property | Description |
---|---|
Molecular Formula | C~22~H~37~NO~3~ |
Molecular Weight | 363.5 g/mol |
IUPAC Name | 20-hydroxy-N-(2-hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide |
Key Functional Groups | ω-hydroxyl, ethanolamide, tetraene chain |
Primary Biosynthetic Enzymes | CYP4A11, CYP4F2, CYP4X1 [3] [6] [7] |
Parent Compounds | Anandamide (substrate), 20-HETE (structural analog) |
The ethanolamide group profoundly alters the molecule's physicochemical behavior. It increases polar surface area (≈70 Ų vs. ≈40 Ų for 20-HETE), enhancing aqueous solubility and altering membrane permeability. This modification also redirects receptor selectivity—while 20-HETE primarily activates the GPR75 receptor, 20-HETE ethanolamide exhibits cannabinoid receptor affinity, binding CB1 with K~i~ = 985 nM [6]. Mass spectrometry profiles show characteristic ions at m/z 346 [M+H-H~2~O]⁺ and m/z 328 [M+H-2H~2~O]⁺, facilitating analytical identification.
The discovery of 20-HETE ethanolamide emerged from early 2000s investigations into alternative endocannabinoid metabolism. Prior research focused on hydrolysis by fatty acid amide hydrolase (FAAH) or oxygenation by cyclooxygenase-2 (COX-2) and lipoxygenases (LOXs). In 2002, Kozak et al. first proposed CYP-mediated anandamide oxidation as a novel metabolic route, generating epoxygenated and hydroxylated ethanolamides [3] [5]. This work laid the foundation for characterizing 20-HETE ethanolamide as a specific metabolite.
Key milestones include:
Despite in vitro characterization, in vivo detection remains challenging. No studies have conclusively demonstrated 20-HETE ethanolamide formation in living systems, though its production is theorized to increase during FAAH inhibition—a therapeutic strategy for pain and inflammation that shunts anandamide toward P450 metabolism [7]. This knowledge gap highlights the need for advanced lipidomics approaches to quantify endogenous levels.
20-HETE ethanolamide functions as a bidirectional modulator at the eicosanoid-endocannabinoid interface:
Endocannabinoid System Interactions
Eicosanoid System Interactions
Table 2: Signaling Properties Relative to Parent Compounds
Property | 20-HETE Ethanolamide | 20-HETE | Anandamide |
---|---|---|---|
Primary Receptors | CB1 > GPR75 | GPR75 | CB1/CB2 |
CB1 Affinity (K~i~) | 985 nM [6] | Not applicable | 78 nM |
GPR75 Activation | Partial agonist | Full agonist [4] | No activity |
Vasoconstrictive EC~50~ | 1.2 µM (renal arteries) | 0.3 µM [4] | Vasodilator |
Metabolic Stability | Resists FAAH hydrolysis | Rapidly β-oxidized | FAAH substrate (t~1/2~≈2 min) |
The hybrid nature of 20-HETE ethanolamide enables unique signaling plasticity. Under conditions of increased CYP4A/4F activity—such as hypertension or ischemia—it may dampen 20-HETE’s pathological effects by competing for its receptor. Conversely, in tissues with high CB1 density, it could extend endocannabinoid signaling duration due to its FAAH resistance. This dual functionality positions it as a context-dependent modulator of vascular and neuronal physiology.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: